molecular formula C7H10O2S B13549306 3-(Thiophen-3-yl)propane-1,2-diol

3-(Thiophen-3-yl)propane-1,2-diol

Cat. No.: B13549306
M. Wt: 158.22 g/mol
InChI Key: IUARUVSVQOMDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-3-yl)propane-1,2-diol is a diol derivative featuring a thiophene ring substituted at the third carbon of the propane-1,2-diol backbone. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

3-thiophen-3-ylpropane-1,2-diol

InChI

InChI=1S/C7H10O2S/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5,7-9H,3-4H2

InChI Key

IUARUVSVQOMDFN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)propane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene with epoxides under acidic or basic conditions to introduce the diol functionality. Another approach involves the use of thiophene-3-carboxaldehyde, which undergoes reduction and subsequent hydroxylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the thiophene ring or the diol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield thiophene-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the thiophene ring .

Scientific Research Applications

3-(Thiophen-3-yl)propane-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)propane-1,2-diol involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and electron transfer processes, while the diol group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its thiophene moiety, which differentiates it from analogs with phenyl, fluorophenyl, or other heterocyclic substituents. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Features
3-(Thiophen-3-yl)propane-1,2-diol Thiophene ring (C₄H₃S) C₇H₁₀O₂S 158.22 Electron-rich sulfur atom; potential for π-π stacking and redox activity.
3-Phenoxypropane-1,2-diol Phenoxy (C₆H₅O) C₉H₁₂O₃ 168.19 Lacks sulfur; lower lipophilicity compared to thiophene derivatives.
3-(4-Fluorophenoxy)propane-1,2-diol 4-Fluorophenoxy (C₆H₄FO) C₉H₁₁FO₃ 186.18 Fluorine enhances binding affinity; electron-withdrawing effects.
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol CF₃-phenoxy C₁₀H₁₁F₃O₃ 236.19 Trifluoromethyl boosts lipophilicity and metabolic stability.
Guaifenesin 2-Methoxyphenoxy C₁₀H₁₄O₄ 198.22 Methoxy group improves solubility; used as an expectorant.

Physicochemical Properties

  • Lipophilicity: Thiophene’s sulfur atom increases electron density and lipophilicity compared to phenyl or phenoxy groups . This may enhance membrane permeability in biological systems.
  • Thermal Stability: Fluorinated analogs (e.g., 3-(4-Fluorophenoxy)propane-1,2-diol) exhibit higher melting points due to stronger intermolecular interactions (e.g., ∆fusH = 20.5 kJ/mol) . Thiophene derivatives may show intermediate stability due to weaker dipole interactions than fluorinated compounds.
  • Solubility : Methoxy-substituted diols (e.g., Guaifenesin) have higher aqueous solubility than thiophene analogs, which may require formulation adjustments for pharmaceutical use .

Stereochemical Considerations

Enantiomers such as (R)-3-phenylpropane-1,2-diol exhibit distinct biological activities compared to their (S)-counterparts . If this compound has chiral centers, its stereochemistry could critically influence receptor binding or metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.